(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride is a chemical compound classified as a triazole derivative, which is characterized by the presence of a five-membered heterocyclic ring containing three nitrogen atoms. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Its structure includes an ethylamine moiety attached to a triazole ring, which may influence its interaction with biological targets. The compound is often utilized in scientific research due to its unique properties and potential therapeutic applications .
The synthesis of (1S)-1-(2H-triazol-4-yl)ethanamine;hydrochloride typically employs click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction between an azide and an alkyne, leading to the formation of the triazole ring.
The molecular structure of (1S)-1-(2H-triazol-4-yl)ethanamine;hydrochloride can be represented by its InChI and SMILES notations:
InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H
NCC(C)C1=CC=C(C=C1)N2N=CN=C2.[H]Cl
This structure indicates the presence of a triazole ring attached to an ethylamine group, which plays a crucial role in its chemical reactivity and biological interactions .
The molecular formula is , with a molecular weight of approximately 136.58 g/mol. The compound exhibits specific stereochemistry due to the presence of a chiral center in the ethylamine moiety.
(1S)-1-(2H-triazol-4-yl)ethanamine;hydrochloride can participate in various chemical reactions typical of triazole compounds:
These reactions are often explored in the context of developing new therapeutic agents or studying biological mechanisms. The ability to modify the triazole ring or the ethylamine side chain opens avenues for creating derivatives with enhanced activity or selectivity .
The mechanism of action for (1S)-1-(2H-triazol-4-yl)ethanamine;hydrochloride primarily involves its interaction with various biological targets:
Studies indicate that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .
Relevant data regarding melting point and boiling point can vary based on purity but are essential for practical applications .
(1S)-1-(2H-triazol-4-yl)ethanamine;hydrochloride finds numerous applications in scientific research:
The versatility of this compound makes it valuable in medicinal chemistry and pharmacological studies .
Nitrogen-containing heterocycles constitute a cornerstone of modern pharmaceutical design, with triazole derivatives occupying a position of exceptional significance due to their versatile chemical behavior and broad biological activity profiles. These five-membered aromatic rings, containing three nitrogen atoms, exhibit remarkable stability under physiological conditions while providing robust platforms for molecular interactions with biological targets. The structural diversity of triazole isomers (1,2,3-triazole and 1,2,4-triazole) enables precise tuning of electronic properties, hydrogen bonding capacity, and three-dimensional orientation—critical parameters in rational drug design. Beyond their roles as passive structural elements, triazoles frequently participate in key binding interactions with target proteins, serving as hydrogen bond acceptors and facilitating dipole-dipole interactions within enzyme active sites and receptor pockets. The emergence of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has further cemented the importance of 1,2,3-triazoles as privileged scaffolds in medicinal chemistry, enabling efficient construction of molecular complexity [6].
The 1,2,3-triazole nucleus represents a pharmaceutically relevant heterocyclic system with demonstrated utility across multiple therapeutic domains. This scaffold exhibits exceptional metabolic stability, resisting oxidative degradation and hydrolytic cleavage in biological environments—a critical advantage over more labile functional groups like esters or amides. The electronic distribution within the triazole ring creates distinct regions of polarity, with the nitrogen atoms (particularly N2 and N3) functioning as potent hydrogen bond acceptors capable of forming strong interactions with amino acid residues in target proteins. This binding capability is exemplified by studies demonstrating the successful replacement of amide bonds with 1,2,4-triazole bioisosteres in kinase inhibitors, where the triazole maintained critical hydrogen-bonding patterns with catalytic lysine residues while improving metabolic stability [6].
Table 1: Key Properties of Triazole Isomers Relevant to Medicinal Chemistry Applications
Property | 1,2,3-Triazole | 1,2,4-Triazole |
---|---|---|
Tautomeric Forms | 1H-, 2H- | 1H-, 4H- |
Dipole Moment Range | 0.12 - 4.55 Debye | 2.93 - 5.81 Debye |
Hydrogen Bond Acceptor Sites | 2-3 Nitrogen atoms | 2-3 Nitrogen atoms |
Common Bioisosteric Roles | Amide, ester, carboxylic acid | Amide, ester, carboxylic acid |
Metabolic Stability | High | High |
Representative Drugs | Tazobactam, Carboxyamidotriazole | Fluconazole, Voriconazole |
The isomeric distinction between 1,2,3-triazoles and 1,2,4-triazoles profoundly influences their biological behavior. While 1,2,4-triazoles form the core of major antifungal agents (e.g., fluconazole, voriconazole) through inhibition of fungal cytochrome P450 enzymes , 1,2,3-triazoles feature prominently in antibacterial compounds (e.g., tazobactam) and are increasingly explored in anticancer and antiviral therapies. Recent investigations highlight the bioisosteric potential of triazole rings, particularly in replacing amide bonds while preserving or enhancing target engagement. For instance, systematic structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrated that replacing a critical amide group with a 1,2,4-triazol-4-yl moiety improved CSNK2 inhibition 4-fold and antiviral potency against mouse hepatitis virus 4-fold, attributed to the triazole's ability to maintain hydrogen bonds with catalytic lysine residues and buried water molecules within the ATP-binding pocket [6]. This isosteric replacement strategy effectively addresses metabolic liabilities associated with amide bonds while preserving essential pharmacophoric interactions—a principle directly relevant to the design of compounds featuring the 1,2,3-triazole-ethanamine scaffold.
The chiral ethanamine moiety, characterized by a carbon atom bearing both an amine group and a substituent with stereochemical dependence, constitutes a critical pharmacophoric element in numerous biologically active molecules. The stereochemical configuration of this unit profoundly influences its interaction with chiral biological targets, dictating binding affinity, selectivity, and ultimately, therapeutic efficacy. This stereospecificity arises from the precise three-dimensional arrangement required for optimal interaction with asymmetric binding pockets in enzymes and receptors. In neurotransmitter systems, for example, the (S)-configuration of amphetamine derivatives confers enhanced activity at trace amine-associated receptors compared to their (R)-enantiomers. The protonatable amine group serves as a cationic anchor, facilitating ionic interactions with aspartate or glutamate residues within target proteins, while the adjacent chiral center positions substituents optimally for van der Waals contacts or additional hydrogen bonding [5].
The conformational constraint introduced by incorporating chiral ethanamine units into heterocyclic scaffolds like triazoles enhances ligand pre-organization for target binding, potentially improving affinity and reducing entropic penalties upon complex formation. Compounds such as (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride exemplify this design strategy, where the triazole ring provides a rigid platform positioning the chiral ethylamine sidechain for specific interactions [5]. The structural versatility of the ethanamine unit permits extensive derivatization, enabling modulation of physicochemical properties including solubility, logP, and pKa while maintaining the critical spatial orientation required for target engagement. This adaptability is crucial for optimizing pharmacokinetic profiles during lead optimization campaigns. The combination of a hydrogen-bond-accepting triazole ring with a protonatable, chiral ethylamine creates a dual-functionality pharmacophore capable of engaging in diverse intermolecular interactions—a feature exploited in the design of compounds targeting enzymes and receptors requiring simultaneous cationic anchoring and heterocyclic recognition elements [5] .
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6